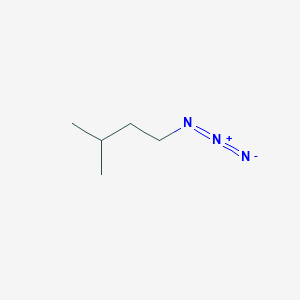

1-Azido-3-methylbutane

描述

Historical Perspectives in Azide (B81097) Chemistry and Azidoalkane Development

The field of organic azide chemistry dates back to 1864, when Peter Griess synthesized the first organic azide, phenyl azide. wikipedia.orgat.uawikiwand.comsigmaaldrich.com This discovery laid the groundwork for future explorations into this class of compounds. In the 1890s, Theodor Curtius, who had also discovered hydrazoic acid (HN₃), described the thermal rearrangement of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.orgwikiwand.com

Despite these early discoveries, interest in organic azides remained relatively modest for many years, partly due to the reported instability of many of these compounds. wikipedia.orgwikiwand.com However, significant advancements in the mid-20th century, particularly the work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions, began to showcase the synthetic potential of azides. wikipedia.orgwikiwand.com The azide functional group is considered a pseudohalide due to its similarity in certain respects to halogen compounds. at.ua

The development of various synthetic methods allowed for the preparation of azides from different functional groups. researchgate.net A common method for preparing aliphatic azides involves the nucleophilic substitution of an alkyl halide with an azide salt, such as sodium azide. Other methods include the reaction of hydrazines with nitrosyl ions or their precursors. at.ua

Contemporary Relevance of Organic Azides in Synthetic Methodology

The perception and application of organic azides in synthetic chemistry have undergone a dramatic transformation in recent decades. wikipedia.orgwikiwand.com They are now recognized as highly versatile and valuable intermediates in organic synthesis. at.uaresearchgate.net This resurgence is largely due to the development of reliable and highly selective reactions involving the azide group.

Two of the most significant reactions that have propelled organic azides to the forefront of modern synthetic chemistry are the Staudinger ligation and the azide-alkyne Huisgen cycloaddition, often referred to as "click chemistry". wikipedia.orgwikiwand.com

Staudinger Reaction/Ligation: Organic azides react with phosphines to form iminophosphoranes, which can then be hydrolyzed to produce primary amines. wikipedia.orgmdpi.com This transformation, known as the Staudinger reaction, is a mild and efficient method for the reduction of azides to amines. mdpi.com

Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed [3+2] cycloaddition reaction between an organic azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.orgscispace.com The reliability and bioorthogonality of this reaction—meaning it can proceed in complex biological systems without interfering with native biochemical processes—have led to its widespread use in fields like chemical biology, drug discovery, and materials science. wikipedia.orgscispace.comsmolecule.com

Beyond these cornerstone reactions, organic azides are employed in a variety of other transformations, including the synthesis of heterocycles, C-H amination, and as masked amino groups in the total synthesis of natural products. scispace.commdpi.comnih.gov Their ability to release dinitrogen gas (N₂) provides a strong thermodynamic driving force for many of their reactions. mdpi.com The development of fluorinated azidoalkanes has also been a recent area of interest, as these compounds can exhibit enhanced stability. avcr.czresearchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

1-azido-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYOXHTVSHZPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480213 | |

| Record name | 1-azido-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55210-77-0 | |

| Record name | 1-azido-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Azido 3 Methylbutane and Analogous Azidoalkanes

Mechanistic Pathways

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which serves as a versatile intermediate for synthesizing a variety of compounds. organic-chemistry.orgwikipedia.org It is important to note that this reaction specifically requires an acyl azide (a carbonyl-attached azide) and not a simple alkyl azide like 1-azido-3-methylbutane. The analogous reaction for this compound would start from the corresponding carboxylic acid, 4-methylpentanoic acid.

The mechanism is widely considered to be a concerted process, where the alkyl group migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the expulsion of nitrogen gas (N₂). wikipedia.orgresearchgate.net This concerted pathway ensures the retention of the stereochemistry of the migrating group. nih.govnih.gov The reaction avoids the formation of a highly unstable acyl nitrene intermediate under thermal conditions, although this intermediate can be trapped during photochemical rearrangements. nih.gov

Formation of Acyl Azide : The corresponding carboxylic acid, 4-methylpentanoic acid, is converted into its acyl azide, 4-methylpentanoyl azide. This is typically achieved by first converting the acid to an acyl chloride, which then reacts with an azide salt like sodium azide. chemistrysteps.com

Rearrangement to Isocyanate : Upon heating, the 4-methylpentanoyl azide undergoes rearrangement to form isopentyl isocyanate and nitrogen gas. allen.in

Formation of Derivatives : The resulting isopentyl isocyanate is a reactive electrophile that can be attacked by various nucleophiles to yield stable derivatives. nih.govtestbook.com For instance, reaction with water leads to a carbamic acid intermediate that decarboxylates to form isopentylamine. organic-chemistry.orgchemistrysteps.com Alcohols yield carbamates (urethanes), and amines produce urea (B33335) derivatives. nih.govallen.in

The versatility of the isocyanate intermediate allows for the synthesis of numerous derivatives, as detailed in the table below.

Table 1: Derivatives from the Curtius Rearrangement of 4-Methylpentanoyl Azide

| Reactant | Intermediate | Product | Product Class |

|---|---|---|---|

| 4-Methylpentanoyl azide | Isopentyl isocyanate | Isopentylamine | Primary Amine |

| 4-Methylpentanoyl azide | Isopentyl isocyanate | Isopentyl carbamate | Carbamate (Urethane) |

| 4-Methylpentanoyl azide | Isopentyl isocyanate | N-Alkyl-N'-isopentyl urea | Substituted Urea |

Research has also explored variations where the reaction course is altered by the substrate's structure. For example, studies on N-Boc-protected quaternary proline derivatives under thermal Curtius conditions showed that the sterically hindered quaternary isocyanate intermediate does not undergo nucleophilic attack as expected. almacgroup.com Instead, it can expel a cyanate (B1221674) anion to form a cyclic N-acyliminium species, leading to ring-opened ketones or unsaturated pyrrolidines, thereby "interrupting" the traditional Curtius pathway. almacgroup.com

The synthesis of molecules containing both an azide and an isocyanide functionality opens pathways to complex nitrogen-containing heterocyclic structures through intramolecular reactions. nih.gov Research into α-azido-ω-isocyanides, which are analogous structures to a hypothetical isocyanide derivative of this compound, has revealed novel cyclization mechanisms. acs.org

An unprecedented intramolecular cyclization has been observed when these azido-isocyanides, linked by an aryl-triazolyl moiety, are treated with catalytic amounts of sodium azide. nih.govacs.org This reaction does not proceed via a simple thermal rearrangement but is instead triggered by the external azide anion. nih.govnih.gov

The proposed mechanism involves the following key steps:

Nucleophilic Attack : The reaction is initiated by the nucleophilic addition of an azide anion (from the sodium azide catalyst) to the electrophilic carbon of the isocyanide group. nih.govacs.org

Intermediate Formation : This attack forms a key intermediate, which computational and spectroscopic studies have identified as a long-lived N-cyanoamide anion. nih.govnih.gov

Cyclization and Product Formation : This intermediate undergoes subsequent intramolecular cyclization. Depending on the reaction conditions and the amount of azide anion present, different heterocyclic products can be formed.

With catalytic amounts of sodium azide, the reaction yields tricyclic cyanamides. researchgate.net

In the presence of an excess of sodium azide, the intermediate cyanamide's cyano group can undergo a [3+2] cycloaddition with another azide anion, leading to the formation of C-substituted tetrazoles. nih.govacs.org

These metal-free reactions provide a synthetic route to complex heterocyclic systems that are otherwise difficult to access. nih.govacs.org

Table 2: Products of Azide-Triggered Intramolecular Cyclization of Azido-Isocyanides

| Reagent Condition | Key Intermediate | Final Product | Product Type |

|---|---|---|---|

| Catalytic Sodium Azide | N-Cyanoamide anion | Tricyclic Cyanamide | Fused Heterocycle |

| Excess Sodium Azide | N-Cyanoamide anion | C-Substituted Tetrazole | Fused Heterocycle |

Other related studies have shown that the reaction between azides and isocyanides can be mediated by transition metals. For instance, palladium(II) and platinum(II) bis(azido) complexes react with isocyanides to yield bis(tetrazolato) complexes through the cycloaddition of the isocyanide to the coordinated azide ligand. rsc.org

The azide functional group is typically characterized by the mild nucleophilicity of its terminal nitrogen atom. wikipedia.org However, under specific conditions, organic azides can be induced to act as electrophiles. The electrophilicity of the azide group is significantly enhanced in electron-deficient azides, such as acyl, sulfonyl, or perfluoroaryl azides, which can participate in inverse-electron-demand cycloadditions. acs.orgnih.gov

While simple alkyl azides like this compound are not inherently strong electrophiles, their electrophilic character can be unlocked using transition metal catalysts. An iron-mediated electrophilic amination of organozinc halides with various organic azides demonstrates this principle. nih.gov This reaction allows for the formation of secondary amines from a broad range of functionalized alkyl, aryl, and heterocyclic azides. nih.gov

The reaction proceeds smoothly at moderate temperatures in the presence of iron(III) chloride (FeCl₃), which acts as an activator. nih.gov The proposed mechanism suggests that the iron salt coordinates to the azide, increasing its electrophilicity and making it susceptible to nucleophilic attack by the organozinc reagent. This method provides a general route for electrophilic amination and the synthesis of highly functionalized secondary amines. nih.gov

Table 3: Iron-Mediated Electrophilic Amination of Organozinc Halides with Organic Azides

| Azide Substrate (R-N₃) | Organozinc Reagent (R'-ZnX) | Catalyst | Product (R-NH-R') | Product Class |

|---|---|---|---|---|

| Alkyl Azide | Alkylzinc Halide | FeCl₃ | Dialkylamine | Secondary Amine |

| Alkyl Azide | Arylzinc Halide | FeCl₃ | Alkylarylamine | Secondary Amine |

| Aryl Azide | Alkylzinc Halide | FeCl₃ | Alkylarylamine | Secondary Amine |

| Aryl Azide | Arylzinc Halide | FeCl₃ | Diaryl Amine | Secondary Amine |

This transformation highlights the dual reactivity of the azide group, which, although often acting as a nucleophile or a precursor to nitrenes, can serve as an effective electrophile when appropriately activated. nih.govresearchgate.net

Transformations and Derivatization Reactions of 1 Azido 3 Methylbutane

Heterocyclic Compound Synthesis via Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, and the azide (B81097) group of 1-azido-3-methylbutane is an excellent participant in these transformations, particularly in the formation of nitrogen-containing heterocycles. These reactions are prized for their high efficiency and atom economy.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. beilstein-journals.orgnih.govsci-hub.se This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. nsf.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and circumvents the formation of regioisomeric mixtures. beilstein-journals.orgnsf.gov

This compound can be effectively employed in CuAAC reactions to generate a variety of 1-(3-methylbutyl)-1H-1,2,3-triazole derivatives. These reactions are typically carried out under mild conditions, often in aqueous or organic solvents, and are tolerant of a wide array of functional groups. beilstein-journals.org A specific example includes the synthesis of Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, which was prepared by reacting this compound with 1-copper(I)-phenylethyne and ethyl chloro(oxo)acetate. nih.gov This transformation highlights the utility of this compound in constructing complex, polysubstituted heterocyclic systems. nih.gov

Table 1: Examples of CuAAC Reactions with Aliphatic Azides

| Azide Reactant | Alkyne Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | 1-Copper(I)-phenylethyne and ethyl chloro(oxo)acetate | Chlorobenzene, Room Temperature | Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate | nih.gov |

| General Aliphatic Azide (R-N₃) | Terminal Alkyne (R'-C≡CH) | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | beilstein-journals.orgnsf.gov |

Beyond the well-established CuAAC reaction, the azide group of this compound is a precursor for the synthesis of other important nitrogen heterocycles.

Aziridines: These three-membered nitrogen-containing rings are valuable synthetic intermediates. scispace.com One common method for their synthesis is the transfer of a nitrene group, which can be generated from an organic azide, to an alkene. scispace.com While direct nitrene addition from this compound can be achieved, transition metal catalysts, such as those based on iron or ruthenium, can promote the aziridination of alkenes with azides under milder conditions. organic-chemistry.org Another approach involves the ring-opening of epoxides with an azide, followed by a subsequent Staudinger reaction to form the aziridine. scispace.com

Tetrazoles: Tetrazoles are five-membered rings with four nitrogen atoms and are often used as bioisosteres for carboxylic acids in medicinal chemistry. ajol.info The most common route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. scispace.comscielo.br This reaction can be catalyzed by various Lewis acids, such as zinc or copper salts, which activate the nitrile towards cycloaddition. ajol.infonih.gov Therefore, this compound could potentially react with a variety of nitriles under catalytic conditions to yield 1-(3-methylbutyl)-5-substituted-1H-tetrazoles.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are found in many biologically active compounds. helsinki.fi While the direct synthesis of pyrazoles from simple aliphatic azides like this compound is less common, more complex pathways involving vinyl azides can lead to pyrazole (B372694) formation. organic-chemistry.org For instance, a multicomponent reaction of a vinyl azide, an aldehyde, and tosylhydrazine can produce polysubstituted pyrazoles. organic-chemistry.org

Oxazoles: Oxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. Their synthesis from azides can be achieved through cascade reactions. For example, a copper-catalyzed reaction between a vinyl azide and benzylamine (B48309) can lead to the formation of 2,5-disubstituted oxazoles. rsc.org Another route involves the thermolysis of vinyl azides to generate azirine intermediates, which can then react with acyl halides to form oxazoles. beilstein-journals.orgbeilstein-journals.org

Table 2: General Synthetic Routes to Heterocycles from Azides

| Target Heterocycle | General Reactants with Azide | Key Reaction Type | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Aziridine | Alkene | Nitrene Transfer/Addition | 1-(3-Methylbutyl)aziridine derivative | scispace.com |

| Tetrazole | Nitrile | [3+2] Cycloaddition | 1-(3-Methylbutyl)-5-substituted-1H-tetrazole | scispace.comscielo.br |

| Pyrazole | Vinyl azide derivative + other components | Multicomponent Reaction/Cycloaddition | (Requires modification of the azide first) | organic-chemistry.org |

| Oxazole | Vinyl azide derivative + other components | Cascade Cyclization | (Requires modification of the azide first) | beilstein-journals.orgrsc.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

Conversion to Amines and Other Functional Groups

The azide group is a stable and convenient synthon for an amine group. The reduction of this compound provides a straightforward route to 3-methylbutan-1-amine (isoamylamine), a valuable chemical intermediate.

One of the most widely used methods for this transformation is the Staudinger reduction . organic-chemistry.orgwikipedia.org This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgorganicchemistrytutor.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgopenochem.org The Staudinger reduction is known for its mild reaction conditions and high chemoselectivity, making it compatible with a wide range of other functional groups that might be sensitive to more conventional reduction methods like catalytic hydrogenation. organicchemistrytutor.com

Alternatively, catalytic hydrogenation can also be employed for the reduction of this compound. This method typically involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). However, care must be taken as this method can also reduce other functional groups like alkenes or alkynes if present in the molecule. organicchemistrytutor.com

Derivatization for Intermolecular Cross-linking and Functionalization

The azide group in this compound is an excellent functional handle for derivatization, particularly for intermolecular cross-linking and the functionalization of surfaces and polymers. The high reactivity of azides in "click" reactions makes them ideal for these applications. nih.gov

The CuAAC reaction is a powerful tool for the post-polymerization functionalization of materials. rsc.org Polymers containing alkyne groups can be readily cross-linked or functionalized by treatment with a molecule containing two or more azide groups. Conversely, a polymer bearing azide functionalities can be modified with alkyne-containing molecules. nih.govrsc.org In this context, bifunctional derivatives of this compound could be synthesized to act as cross-linking agents. For example, a di-alkyne could be reacted with two equivalents of this compound to create a linker molecule.

Furthermore, the azide group can be used to functionalize surfaces. For instance, polystyrene microspheres have been functionalized with azide groups, which then serve as specific handles for the covalent attachment of various molecules via the CuAAC reaction. This allows for the precise tailoring of surface properties. researchgate.net Similarly, this compound could be used to introduce the isopentyl group onto a surface that has been pre-functionalized with alkyne groups, thereby modifying its hydrophobicity and other physical properties. The thermal or photolytic decomposition of the azide to a highly reactive nitrene can also be exploited for cross-linking polymers, a process that alters material properties like solubility and hardness. nih.gov

Advanced Synthetic Applications of 1 Azido 3 Methylbutane in Organic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The azide (B81097) group of 1-azido-3-methylbutane serves as a masked amine and a reactive handle for constructing more complex molecular frameworks. Its ability to undergo a variety of transformations without interfering with many other functional groups makes it an ideal building block in multi-step syntheses.

Key transformations that highlight its utility include:

Reduction to Amines : The most fundamental application is the reduction of the azide to a primary amine. This conversion can be achieved under mild conditions using various reagents, thus introducing a nucleophilic amine group into a molecule at a late stage of a synthesis.

Cycloaddition Reactions : Organic azides are well-known 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with unsaturated partners like alkynes and alkenes. scispace.com The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is particularly prominent, yielding stable 1,2,3-triazole rings that can act as linkages or pharmacologically relevant scaffolds. smolecule.comnih.gov

Aza-Wittig Reaction : Azides react with phosphines to form aza-ylides, which can then react with carbonyl compounds in an aza-Wittig reaction to form imines. This provides a pathway to carbon-nitrogen double bonds. nih.gov

These reactions allow for the strategic incorporation of the isopentyl fragment into larger, more complex structures, demonstrating the role of this compound as a versatile synthetic precursor.

Table 1: Key Reactions of this compound as a Building Block

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | H₂, Pd/C or PPh₃, H₂O | Primary Amine (-NH₂) | Introduces a basic and nucleophilic center. |

| CuAAC | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | Forms a stable, aromatic heterocyclic linker. nih.gov |

| Staudinger Reaction | Phosphine (B1218219) (e.g., PPh₃) | Aza-ylide / Amine | Precursor for Aza-Wittig or reduction to amine. nih.gov |

Role in Modular and Combinatorial Synthesis

Modular and combinatorial synthesis strategies aim to rapidly generate large libraries of related compounds by joining different molecular building blocks. The exceptional reliability and specificity of azide reactions, particularly "click chemistry," make this compound an excellent component for such approaches. molaid.com

The CuAAC reaction is the quintessential example of a click reaction: it is high-yielding, forms only one regioisomer, and is tolerant of a wide range of functional groups, allowing it to proceed in complex molecular environments. nih.govchemie-brunschwig.ch In a modular synthesis, this compound can serve as one module, which can be "clicked" together with a diverse set of alkyne-containing modules to create a library of triazole-containing compounds. This approach facilitates the rapid synthesis of numerous analogues for applications in drug discovery and materials science. ekb.eg

Application in Bioorthogonal Chemistry (e.g., Staudinger Ligation)

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The azide group is a premier bioorthogonal functional group because it is virtually absent from and non-reactive with most biological molecules. nih.govnih.gov This allows for the specific labeling of azide-modified biomolecules with probes.

One of the foundational bioorthogonal reactions is the Staudinger Ligation . nih.govwikipedia.org It is a modification of the classic Staudinger reaction.

Classic Staudinger Reaction : An azide reacts with a triarylphosphine to form an aza-ylide intermediate, which is then hydrolyzed by water to yield a primary amine and a phosphine oxide. wikipedia.org

Staudinger Ligation : To make this reaction useful for bioconjugation, the phosphine reagent is engineered with an ortho-ester trap. After the initial aza-ylide forms, it undergoes a rapid intramolecular cyclization with the ester. Subsequent hydrolysis yields a stable amide bond linking the two molecules, rather than a free amine. wikipedia.org

The Staudinger ligation has been used to label azide-functionalized biomolecules on live cells. nih.gov While often having slower kinetics than newer click reactions, it remains a crucial tool in the bioorthogonal chemistry toolbox. nih.govnih.gov

Table 2: Comparison of Azide-Based Bioorthogonal Reactions

| Reaction | Key Reagents | Bond Formed | Key Features |

|---|---|---|---|

| Staudinger Ligation | Azide, Engineered Phosphine | Amide | First bioorthogonal reaction; no metal catalyst required. wikipedia.org |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) | 1,2,3-Triazole | Very fast and efficient, but copper toxicity is a concern for live cells. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | 1,2,3-Triazole | Copper-free click chemistry; suitable for live-cell applications. nih.govnih.gov |

Integration into Polymer Chemistry (e.g., Crosslinking, Functionalization)

The reactivity of the azide group is widely exploited in polymer science for both functionalization and crosslinking, which modifies the physical and chemical properties of materials. nih.gov

Polymer Crosslinking : Azides can serve as potent crosslinking agents. Upon thermal or photochemical activation, the azide group expels nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.govmdpi.com This nitrene can then insert into C-H bonds on adjacent polymer chains, forming covalent links that create a three-dimensional polymer network. mdpi.com This process enhances properties like mechanical strength, thermal stability, and solvent resistance. mdpi.com Bis-azides are often used for this purpose, but polymers functionalized with azide groups can also be crosslinked in this manner. nih.gov

Polymer Functionalization : The CuAAC click reaction is a powerful method for post-polymerization functionalization. nih.gov A polymer backbone can be synthesized with either azide or alkyne pendant groups. Subsequently, small molecules with the complementary functionality (e.g., this compound) can be "clicked" onto the polymer. This method is highly efficient for attaching a wide variety of functional groups to a polymer chain. rsc.org It has also been used in step-growth polymerization, where difunctional azide and alkyne monomers react to form linear polytriazoles. nih.gov

Catalytic Applications Involving Azido (B1232118) Intermediates

While this compound is not itself a catalyst, it is a key substrate in catalytic reactions that proceed via highly reactive nitrogen-containing intermediates. Transition-metal catalysts can activate organic azides to form metal-nitrene or metal-nitrenoid species. nih.govresearchgate.net These intermediates are powerful reagents for the formation of new carbon-nitrogen bonds.

A significant application is in C-H amination/amidation reactions . researchgate.net In these processes, a metal catalyst (often based on rhodium, ruthenium, or manganese) reacts with an azide to generate a metal-nitrene. researchgate.net This transient species can then directly insert into an aliphatic C-H bond, transforming a relatively inert hydrocarbon into a more valuable amine or amide. nih.gov This allows for the functionalization of alkanes under milder conditions than traditional methods. nih.govresearchgate.net The selectivity of these reactions can often be controlled by the choice of catalyst, enabling targeted functionalization of specific C-H bonds (e.g., tertiary over primary). nih.gov

Table 3: Catalytic Systems for Azide-Mediated Transformations

| Catalyst Family | Azide Precursor Type | Reactive Intermediate | Transformation Example |

|---|---|---|---|

| Dirhodium(II) Complexes | Sulfonyl Azides, Carbamoyl Azides | Rhodium-Nitrene | Intermolecular C(sp³)-H Amination/Amidation. researchgate.net |

| Manganese Porphyrins | Alkyl/Aryl Azides | Manganese-Nitrene Radical | Intramolecular C-H Amination to form N-heterocycles. researchgate.net |

| Silver(I) Complexes | Sulfonyl Azides | Silver-Nitrenoid | Catalyst-controlled site-selective C-H amination. nih.gov |

Synthesis of Fluorinated Nitrogen Heterocycles

Fluorinated nitrogen heterocycles are of immense interest in medicinal chemistry, as the incorporation of fluorine can dramatically alter a molecule's metabolic stability, basicity, and binding affinity. ekb.egbeilstein-journals.org Azides are valuable intermediates in synthetic routes designed to produce these structures.

A common strategy involves the use of a fluorinated alkenyl azide as a building block. arkat-usa.org For instance, a synthetic pathway might start with the bromofluorination of an alkenyl azide. arkat-usa.org The resulting halo-fluoro-azide intermediate can then undergo reduction of the azide group to an amine. This newly formed amine can then perform an intramolecular nucleophilic substitution, displacing the bromide to form the desired fluorinated heterocyclic ring, such as a 3-fluoropyrrolidine (B48656) or a 3-fluoroazetidine. arkat-usa.org This "building block" approach leverages the reactivity of the azide as a masked amine to construct complex, stereodefined heterocyclic systems. beilstein-journals.orgchim.it

Future Research Directions and Perspectives for 1 Azido 3 Methylbutane Chemistry

Development of Novel and Selective Synthetic Methodologies

While traditional synthesis of alkyl azides often involves nucleophilic substitution on corresponding halides or sulfates, future research is expected to focus on more advanced and selective methods. A key area of development is the creation of synthetic pathways that offer greater control over molecular architecture and are amenable to a wider range of functional groups.

Recent breakthroughs in azide (B81097) synthesis could be adapted for 1-azido-3-methylbutane. For instance, a novel method utilizing the Grignard reaction, where the azido (B1232118) group is temporarily protected by a phosphine (B1218219) ligand (di(tert-butyl)(4-(dimethylamino) phenylphosphine), allows for the formation of organomagnesium intermediates. textileworld.com This strategy enables the synthesis of diverse azides by reaction with various electrophiles, followed by a simple deprotection step. textileworld.com Applying this to isopentyl-based Grignard reagents could provide a new, highly versatile route to this compound and its derivatives.

Furthermore, the development of metal-free synthetic conditions represents another significant research frontier. rsc.org Strategies such as the azidoheteroarylation of [1.1.1]propellane, which proceeds through a radical-mediated mechanism, highlight the potential for installing azide functionalities without the need for metal catalysts. rsc.org Adapting such radical-based approaches could lead to milder and more sustainable methods for synthesizing this compound. Research into the synthesis of chiral azides, such as (S)-2-azido-3-methylbutan-1-ol from amino acid precursors, also signals a move towards creating enantiomerically pure building blocks for specialized applications. mdpi.com

Exploration of New Reactivity Modes and Transformations

The azide functional group is renowned for its participation in well-established reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and reductions to amines. smolecule.com Future research will delve into less conventional reactivity to unlock new synthetic possibilities for this compound.

One promising area is the chemistry of nitrenes, which can be generated from the thermal or photochemical decomposition of organic azides. smolecule.comvulcanchem.com The highly reactive nitrene derived from this compound could participate in C-H insertion reactions, enabling the direct functionalization of hydrocarbon skeletons. Another avenue involves phosphine-mediated reactions, where the transfer of a nitrene from an azide to an isocyanide can form new N=C bonds, a transformation demonstrated with the related compound azido-isobutane.

Moreover, the reaction of azides with main group element compounds is an emerging field. researchgate.net Investigating the reactivity of this compound with boranes, silanes, or other organometallic reagents could lead to novel inorganic or organometallic structures with unique properties. researchgate.net The iron-catalyzed difunctionalization of styrenes, which incorporates an azido-isobutyl fragment into a more complex molecule, exemplifies how new catalytic systems can construct intricate architectures based on the this compound scaffold. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, and it holds particular promise for azide chemistry. stolichem.com A significant driver for this shift is safety; flow processes are intrinsically safer because they handle only small volumes of potentially energetic compounds like azides at any given moment. stolichem.com This minimizes the risks associated with the accumulation of hazardous intermediates. stolichem.com Future research will likely focus on developing a robust flow synthesis protocol for this compound, which would not only enhance safety but also improve efficiency and scalability by reducing downtime for cleaning and temperature cycling. stolichem.com

Parallel to flow chemistry, automated synthesis platforms are becoming increasingly crucial for accelerating chemical discovery. The automated synthesis of complex molecules, including those containing azide groups, is already being explored in fields like radiochemistry and DNA synthesis. polimi.itnih.gov Integrating the synthesis of this compound into automated systems would enable high-throughput screening of reaction conditions and rapid generation of derivative libraries for various applications.

Expanding Applications in Materials Science and Chemical Biology

The functional azide group makes this compound a valuable building block for both materials science and chemical biology. Future work will aim to expand its utility in these interdisciplinary fields.

In materials science, this compound can serve as a key monomer or functionalizing agent for advanced polymers. Azide-terminated polymers, synthesized via techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are platforms for creating complex materials through "click" conjugation. nih.gov These materials have applications in drug delivery, biomedical imaging, and surface functionalization. nih.gov Furthermore, this compound could be incorporated into resins for photo-initiated CuAAC polymerizations, a method used to produce thermosets with desirable properties such as reduced shrinkage stress during curing. nih.gov Its branched alkyl chain could impart specific thermoplastic or elastomeric properties to the resulting polymers.

In chemical biology, the primary role of small organic azides is in bioorthogonal chemistry. this compound can function as a chemical reporter to label and visualize biomolecules like proteins and glycans in living systems without perturbing native biological processes. smolecule.com Future research will likely involve designing sophisticated molecular probes based on the this compound structure for applications in diagnostics and for studying cellular mechanisms. smolecule.com

Engineered Biocatalysts for Azide Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of engineered enzymes for azide chemistry is a burgeoning field with significant potential.

One established biocatalytic method is the use of halohydrin dehalogenase (HHDH) enzymes to catalyze the ring-opening of epoxides with an azide nucleophile. scispace.comirb.hr This reaction produces chiral azido alcohols with high enantioselectivity. scispace.com Future research could focus on engineering HHDH variants that are specifically optimized for converting isobutylene (B52900) oxide or related epoxides into chiral precursors of this compound. This would provide a sustainable route to enantiomerically pure versions of the compound and its derivatives.

Table of Future Research Directions for this compound

| Research Area | Key Focus | Potential Impact |

| Novel Synthetic Methodologies | Development of phosphine-protected Grignard routes and metal-free radical additions. | Increased synthetic versatility, access to a wider range of derivatives, and improved sustainability. textileworld.comrsc.org |

| New Reactivity Modes | Exploration of nitrene chemistry, phosphine-mediated transformations, and reactions with main group elements. | Discovery of new chemical transformations and construction of novel molecular architectures. smolecule.comresearchgate.net |

| Flow Chemistry & Automation | Integration of synthesis into continuous flow reactors and automated platforms. | Enhanced safety for handling energetic compounds, improved scalability, and rapid optimization of reactions. stolichem.compolimi.it |

| Materials Science Applications | Use as a monomer for azide-terminated polymers (e.g., via RAFT) and in photo-cured resins. | Creation of advanced materials for drug delivery, surface coatings, and low-stress thermosets. nih.govnih.gov |

| Chemical Biology Applications | Design of molecular probes for bioorthogonal labeling and imaging of biomolecules. | Improved tools for diagnostics and for studying fundamental biological processes in living systems. smolecule.com |

| Engineered Biocatalysts | Use of engineered enzymes (e.g., halohydrin dehalogenases) for enantioselective synthesis and transformation. | "Green" and highly selective production of chiral azide building blocks for specialized applications. scispace.comirb.hr |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Azido-3-methylbutane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution of 3-methyl-1-bromobutane with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction temperature and time are critical: prolonged heating (e.g., 14 hours at 90°C) improves conversion but risks azide decomposition. Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted starting materials or byproducts . Kinetic studies comparing solvent effects (e.g., DMF vs. acetone) can optimize reaction efficiency.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the azide group (-N₃) and alkyl chain structure. The methyl branching at C3 appears as a triplet in H-NMR (δ ~1.0 ppm), while the azide group’s absence of protons necessitates C-NMR or infrared (IR) spectroscopy (strong absorption at ~2100 cm⁻¹ for -N₃). Gas chromatography-mass spectrometry (GC-MS) further verifies molecular weight (m/z 113 for [M]⁺) and fragmentation patterns. Cross-validating these methods ensures structural accuracy .

Advanced Research Questions

Q. How should researchers address contradictory data in thermal stability studies of this compound?

- Methodological Answer : Contradictions in thermal stability data (e.g., varying decomposition temperatures) require systematic analysis. First, verify experimental parameters: differential scanning calorimetry (DSC) under inert atmospheres vs. open-air conditions may yield differing results due to oxidative pathways. Second, use complementary techniques (e.g., thermogravimetric analysis (TGA) and accelerated rate calorimetry) to assess decomposition kinetics. Third, consider impurities (e.g., residual solvents or catalysts) that may lower stability thresholds. Documenting all variables (equipment calibration, sample preparation) ensures reproducibility and identifies confounding factors .

Q. What strategies are effective for studying the reaction mechanisms of this compound in click chemistry applications?

- Methodological Answer : To probe mechanisms in copper-catalyzed azide-alkyne cycloaddition (CuAAC), employ isotopic labeling (e.g., N-azide) or kinetic isotope effects (KIEs) to track bond formation. Density functional theory (DFT) calculations can model transition states and predict regioselectivity. Experimental validation via stopped-flow spectroscopy monitors intermediate copper-azide complexes. For non-CuAAC pathways (e.g., Staudinger ligation), use P-NMR to track phosphine intermediates. Combining computational and experimental data clarifies competing pathways .

Q. How can researchers mitigate hazards during handling and storage of this compound?

- Methodological Answer : Due to its shock-sensitive azide group, store this compound in amber glass under inert gas (N₂/Ar) at ≤4°C. Avoid contact with transition metals (e.g., Cu, Fe) that catalyze decomposition. Conduct small-scale reactions in blast shields, and use remote tools for agitation. Regular stability testing via DSC and TGA ensures safe storage timelines. Emergency protocols should include dilute sodium hypochlorite (NaClO) solutions to neutralize spills .

Q. What analytical approaches resolve discrepancies in quantifying this compound in complex matrices?

- Methodological Answer : Discrepancies in quantification (e.g., HPLC vs. GC-MS results) often stem from matrix effects or azide degradation. Use internal standards (e.g., deuterated analogs) to correct for recovery variations. For HPLC, hydrophilic interaction liquid chromatography (HILIC) columns improve retention of polar azides. Validate methods via spike-and-recovery experiments in representative matrices. Cross-lab reproducibility studies identify instrument-specific biases .

Data Interpretation and Reporting

Q. How should researchers contextualize unexpected results in azide reactivity studies?

- Methodological Answer : Unexpected findings (e.g., anomalous regioselectivity) require revisiting mechanistic assumptions. Compare results with analogous compounds (e.g., 3-azido-1-propanamine) to identify structural influences. Use control experiments to rule out side reactions (e.g., azide dimerization). Transparently report anomalies in discussion sections, linking them to literature precedents or proposing testable hypotheses for future work .

Q. What frameworks guide the design of multi-step syntheses incorporating this compound?

- Methodological Answer : Prioritize azide introduction in later stages to minimize thermal/mechanical risks. Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl (Boc) for amines) to prevent unintended reactions. Retrosynthetic analysis should balance azide stability with functional group compatibility. Pilot scalability studies (e.g., flow chemistry) assess feasibility for iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。